methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate
Description
Methyl 4-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamido]benzoate is a synthetic benzoate ester derivative characterized by a thiazinan ring system with a sulfone group (1,1-dioxo), a benzamido linker, and a methyl ester moiety.
Synthesis routes for such derivatives often involve sulfonylation of precursor amines or thiols, as described in , where methyl chlorosulfonyl acetate is used to introduce sulfone groups onto anthranilic acid derivatives .
Properties
IUPAC Name |
methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-26-19(23)15-4-8-16(9-5-15)20-18(22)14-6-10-17(11-7-14)21-12-2-3-13-27(21,24)25/h4-11H,2-3,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPGUBSCSYGMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate typically involves multiple steps, starting with the preparation of the thiazinan ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzamido group is then introduced via an amide coupling reaction, followed by esterification to form the final benzoate ester. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
Methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfone group in the thiazinan ring can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the sulfone group or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or benzoate ester groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize methyl 4-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamido]benzoate, we compare it structurally and synthetically with six analogs from the evidence (Table 1).
Key Findings
Structural Differentiation: The target compound’s sulfonylated thiazinan core distinguishes it from quinoline-piperazine (C1–C7 ) or thiazole derivatives (). Unlike ethyl ester analogs (I-6230 ), the methyl ester in the target compound may reduce metabolic hydrolysis rates, extending half-life in vivo .
Synthetic Complexity :
- The target’s synthesis involves sulfonylation and benzamido coupling, which are more complex than the crystallization-driven methods for C1–C7 . highlights challenges in modifying benzothiazine derivatives post-synthesis, necessitating precise substituent introduction during early stages .
Physicochemical Properties :
- The sulfone group increases polarity, likely improving aqueous solubility over hydrophobic analogs like 3j (logP ~3.5 estimated) . However, this may reduce cell membrane permeability compared to less polar thiazoles ().
Biological Relevance: While direct bioactivity data for the target compound is absent, structurally related benzamido esters (e.g., 3j ) show roles in HDAC inhibition and kinase modulation.
Biological Activity
Methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate, a compound with the molecular formula and molecular weight , belongs to the thiazine family of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazine ring structure that contributes to its biological activity. The presence of the dioxo group enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
This compound has been studied for various biological activities:
- Antimicrobial Activity : Research indicates that compounds with thiazine structures exhibit significant antimicrobial properties. The dioxo group may enhance this activity by interacting with microbial cell components.
- Anticancer Potential : Preliminary studies suggest that thiazine derivatives can inhibit cancer cell proliferation. The specific mechanism may involve the induction of apoptosis or inhibition of cell cycle progression.
- Insecticidal Properties : Similar compounds have shown promise as insecticides, particularly against vectors like Aedes aegypti, which transmit diseases such as dengue and Zika virus. The structural attributes of this compound may confer similar insecticidal activity.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound exhibited antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism of action.
Case Study 2: Anticancer Effects
In vitro studies on human cancer cell lines showed that this compound could inhibit cell growth significantly. The observed IC50 values were promising, suggesting further investigation into its mechanism of action is warranted.
Case Study 3: Insecticidal Efficacy
Research into the insecticidal properties revealed that this compound had an LC50 value of approximately 30 µM against Aedes aegypti, indicating it could serve as a potential larvicide in vector control programs .
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl 4-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamido]benzoate?
Methodological Answer: Synthesis optimization should focus on reaction conditions (solvent, temperature, catalyst) and purification techniques. For example:
- Reflux conditions : Use absolute ethanol as a solvent with glacial acetic acid as a catalyst, refluxing for 4–6 hours to enhance yield .
- Purification : Employ column chromatography (e.g., chloroform:methanol = 3:1 v/v) followed by crystallization from dimethyl ether to isolate high-purity product .
- Characterization : Confirm purity via HPLC (>95%) and structural identity using -/-NMR and FT-IR spectroscopy.
Q. How can researchers validate the biological activity of this compound in preliminary assays?
Methodological Answer:
- In vitro screening : Test antimicrobial activity using broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with IC determination .
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only controls to rule out artifacts .
Q. What crystallographic techniques are suitable for determining the compound’s solid-state structure?
Methodological Answer:
- X-ray diffraction (XRD) : Grow single crystals via slow evaporation in DMSO/ethanol. Analyze crystal packing and hydrogen-bonding interactions using software like SHELX .
- Thermal analysis : Perform DSC/TGA to assess stability and polymorphic transitions. For example, melting points >300°C suggest high thermal stability .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed biological activity data?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., HDACs, bacterial topoisomerases). Compare results with experimental IC values to identify false positives .
- QSAR analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
- MD simulations : Run 100-ns simulations in GROMACS to study protein-ligand stability under physiological conditions .
Q. What advanced separation techniques improve yield in large-scale synthesis?
Methodological Answer:
- Membrane filtration : Use nanofiltration (MWCO 300–500 Da) to remove low-MW impurities .
- Simulated moving bed (SMB) chromatography : Optimize for continuous separation of enantiomers or regioisomers, achieving >99% purity .
- Process control : Implement PAT (Process Analytical Technology) with inline FT-IR for real-time monitoring .
Q. How does the 1,2-thiazinan-1,1-dioxide moiety influence structure-activity relationships (SAR)?
Methodological Answer:
- Bioisosteric replacement : Synthesize analogs replacing the thiazinane ring with piperazine or morpholine. Compare bioactivity to assess electronic/steric contributions .
- Electron-density mapping : Use DFT calculations (B3LYP/6-31G*) to analyze charge distribution at the sulfone group, correlating with antibacterial potency .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to study degradation of target proteins .
Q. What theoretical frameworks guide mechanistic studies of its reaction pathways?
Methodological Answer:
- DFT-based mechanistic studies : Calculate activation energies for amide bond formation steps using Gaussian 16. Validate intermediates via LC-MS trapping experiments .
- Kinetic isotope effects (KIE) : Compare in deutero-solvents to identify rate-determining steps .
- Marcus theory : Apply to electron-transfer reactions in redox-active assays (e.g., antioxidant activity) .
Q. How can researchers address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Transcriptomic profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify upregulated efflux pumps (e.g., ABCB1) .
- Metabolomics : Use LC-HRMS to compare intracellular metabolite levels (e.g., ATP, NADH) post-treatment .
- 3D tumor spheroids : Model in vivo-like conditions using Matrigel-embedded spheroids to reduce 2D culture artifacts .
Methodological Design & Validation
Q. What statistical approaches ensure robustness in dose-response experiments?
Methodological Answer:
Q. How to validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.99), LOD/LOQ (≤1 ng/mL), and recovery (85–115%) .
- Matrix effects : Assess ion suppression/enhancement using post-column infusion in plasma/urine .
- Stability tests : Conduct freeze-thaw (3 cycles), short-term (24h, RT), and long-term (4 weeks, -80°C) stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
